REACTION_CXSMILES
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C([O:3][C:4](=O)[CH:5]([C:8]1([CH3:13])[O:12][CH2:11][CH2:10][O:9]1)[CH2:6][CH3:7])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH3:13][C:8]1([CH:5]([CH2:6][CH3:7])[CH2:4][OH:3])[O:9][CH2:10][CH2:11][O:12]1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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85.5 g
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Type
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reactant
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Smiles
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C(C)OC(C(CC)C1(OCCO1)C)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 4 h.
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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CUSTOM
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Details
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quenched
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Type
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ADDITION
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Details
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by adding H2O (16.1 mL), 2M aqueous NaOH (32.2 mL) and again H2O (16.1 mL)
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
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WASH
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Details
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the filter cake was washed with Et2O
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Type
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CUSTOM
|
Details
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the combined filtrates were evaporated to dryness
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Type
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DISTILLATION
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Details
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The residue (49 g) was purified by vacuum distillation (112-125° C., 15 mbar)
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Type
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CUSTOM
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Details
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yielding 43.5 g of a clear, colorless liquid
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Name
|
|
Type
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|
Smiles
|
CC1(OCCO1)C(CO)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |